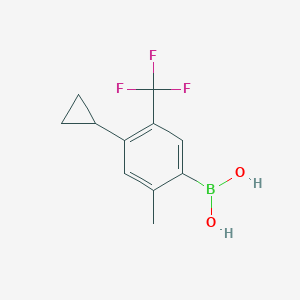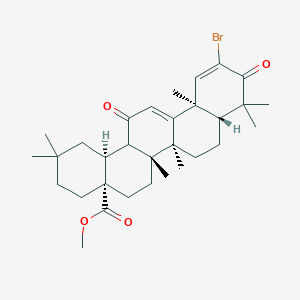![molecular formula C52H40N8O2 B14084169 Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline: is a complex organic compound that belongs to the class of covalent organic frameworks (COFs). These frameworks are crystalline porous polymers composed of light elements such as carbon, hydrogen, nitrogen, and oxygen. The compound is notable for its unique structure, which includes porphyrin units and imine linkages, making it suitable for various applications in catalysis, sensing, and energy conversion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline typically involves a condensation reaction between four-branched 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and linear terephthalaldehyde. This reaction is carried out under solvothermal conditions, which involve heating the reactants in a solvent at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine linkages to amines.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of covalent organic frameworks (COFs), which have applications in catalysis and gas storage .
Biology: In biological research, the compound’s porphyrin units can be utilized for photodynamic therapy, where they generate reactive oxygen species upon light irradiation to kill cancer cells .
Medicine: The compound’s unique structure allows it to be used in drug delivery systems, where it can encapsulate therapeutic agents and release them in a controlled manner .
Industry: In industrial applications, the compound is used in the development of sensors and optoelectronic devices due to its excellent photophysical properties .
Mécanisme D'action
The mechanism of action of Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline involves its ability to form stable complexes with metal ions. The porphyrin units provide coordination sites for metal ions, which can enhance the compound’s catalytic activity. Additionally, the imine linkages can participate in various chemical reactions, contributing to the compound’s versatility .
Comparaison Avec Des Composés Similaires
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: A precursor in the synthesis of the target compound.
Terephthalaldehyde: Another precursor used in the synthesis.
Covalent Organic Frameworks (COFs): Other COFs with similar structures and properties.
Uniqueness: Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline is unique due to its combination of porphyrin units and imine linkages, which provide a high degree of structural stability and versatility in various applications. Its ability to form stable metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C52H40N8O2 |
|---|---|
Poids moléculaire |
808.9 g/mol |
Nom IUPAC |
terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H34N8.C8H6O2/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;9-5-7-1-2-8(6-10)4-3-7/h1-24,49,52H,45-48H2;1-6H |
Clé InChI |
YLRRFLGIQQINCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
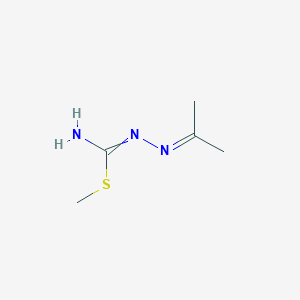

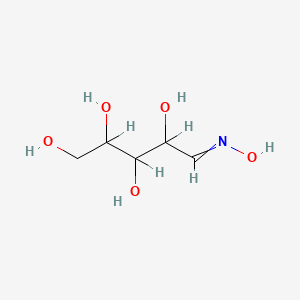
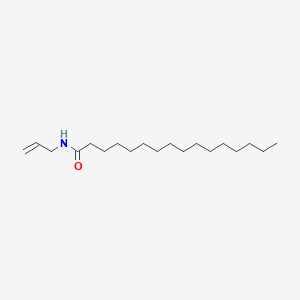
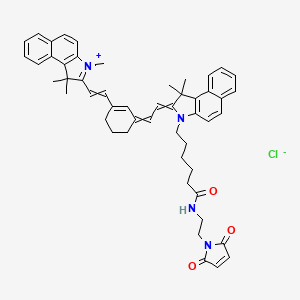
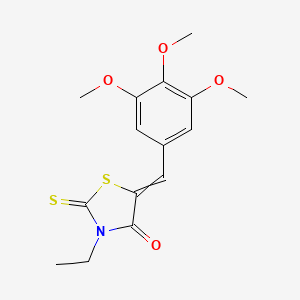
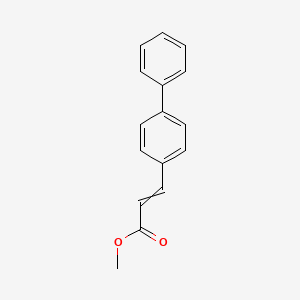
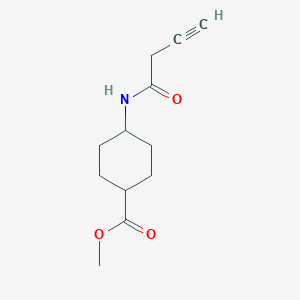
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)

